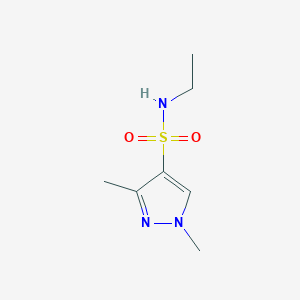

N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-4-8-13(11,12)7-5-10(3)9-6(7)2/h5,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIACEUYZOMQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CN(N=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of N Ethyl 1,3 Dimethyl 1h Pyrazole 4 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei.

High-Resolution ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. Based on the analysis of similar pyrazole (B372694) sulfonamide derivatives, the anticipated chemical shifts (δ) and coupling constants (J) can be predicted.

The protons of the ethyl group are expected to appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group coupled to a nitrogen atom. The methyl groups attached to the pyrazole ring at positions 1 and 3 would likely appear as sharp singlets. The lone proton on the pyrazole ring at position 5 is also expected to be a singlet.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Ethyl CH₃ | 1.1 - 1.3 | Triplet | ~7 Hz |

| Ethyl CH₂ | 3.0 - 3.3 | Quartet | ~7 Hz |

| 1-CH₃ (pyrazole) | ~3.7 | Singlet | N/A |

| 3-CH₃ (pyrazole) | ~2.4 | Singlet | N/A |

| 5-H (pyrazole) | ~7.8 | Singlet | N/A |

| NH (sulfonamide) | 4.5 - 5.5 | Broad Singlet | N/A |

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the ethyl group are expected in the aliphatic region of the spectrum. The methyl groups on the pyrazole ring will also appear in this region but at slightly different chemical shifts due to their different electronic environments. The carbon atoms of the pyrazole ring will be observed in the aromatic region, with their specific shifts influenced by the substituents.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Ethyl CH₃ | ~15 |

| Ethyl CH₂ | ~42 |

| 1-CH₃ (pyrazole) | ~37 |

| 3-CH₃ (pyrazole) | ~12 |

| C3 (pyrazole) | ~150 |

| C4 (pyrazole) | ~115 |

| C5 (pyrazole) | ~138 |

Two-Dimensional NMR Techniques (e.g., HETCOR, COSY) for Connectivity Elucidation

While specific 2D NMR data for this compound is not available, these techniques would be invaluable for confirming the structural assignments.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For instance, a cross-peak would be expected between the ethyl CH₂ and CH₃ protons, confirming their connectivity.

HETCOR (Heteronuclear Correlation): A HETCOR spectrum would establish one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, for example, confirming the assignments of the ethyl group carbons and protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Analysis of Functional Group Modes

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The sulfonamide group is expected to show strong asymmetric and symmetric stretching vibrations for the S=O bonds. The N-H stretching vibration of the sulfonamide would also be a prominent feature. The various C-H, C=N, and C=C bonds within the pyrazole ring and its substituents will also have characteristic absorption frequencies.

Expected FT-IR Data:

| Functional Group | Expected Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (sulfonamide) | Stretching | 3300 - 3200 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=N (pyrazole) | Stretching | 1600 - 1500 |

| S=O (sulfonamide) | Asymmetric Stretching | 1350 - 1300 |

| S=O (sulfonamide) | Symmetric Stretching | 1180 - 1150 |

| S-N (sulfonamide) | Stretching | 950 - 900 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is not available, it would be particularly useful for observing vibrations of non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. The pyrazole ring breathing modes and the symmetric S=O stretch of the sulfonamide group would be expected to produce strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published experimental data on the high-resolution mass spectrometry of this compound is available. This technique would be used to determine the exact mass of the molecule, confirming its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Specific LC-MS analytical methods, including retention times and mass-to-charge ratio data for this compound, have not been reported in the available scientific literature. Such data would be crucial for confirming the identity and assessing the purity of the compound in various samples.

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Analysis of Intermolecular Interactions

There are no available reports on the single-crystal X-ray diffraction analysis of this compound. This analysis would provide precise details on bond lengths, bond angles, and the specific intermolecular interactions (such as hydrogen bonds) that govern its solid-state structure.

Crystal Packing and Supramolecular Assembly

Information regarding the crystal packing and the formation of supramolecular assemblies for this compound is absent from public scientific records as no crystallographic studies have been published.

Electronic Spectroscopy for Electronic Transitions (e.g., UV-Vis)

Experimental data from electronic spectroscopy, such as UV-Vis absorption spectra, for this compound are not available. This technique would reveal information about the electronic transitions within the molecule and its chromophores.

In-Depth Computational Analysis of this compound Remains Elusive

A thorough review of available scientific literature reveals a notable absence of detailed computational and theoretical investigations specifically focused on the chemical compound this compound. Despite the prevalence of computational studies for analogous pyrazole and sulfonamide derivatives, which are frequently explored for their potential pharmacological applications, this particular molecule has not been the subject of dedicated in-silico analysis in published research.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the molecular properties of novel compounds. Such studies typically provide critical insights into a molecule's three-dimensional structure, electronic characteristics, and potential reactivity. Standard computational explorations for compounds in this class often involve:

Geometry Optimization and Conformational Analysis: Determining the most stable 3D arrangement of the atoms and exploring different spatial orientations (conformers).

Electronic Structure Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electron transfer capabilities and chemical reactivity.

Electrostatic Potential Mapping (MEP): Visualizing the charge distribution across the molecule to predict sites for electrophilic and nucleophilic attack.

Predicted Spectroscopic Parameters: Simulating Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared) frequencies to aid in experimental characterization.

Topological and Non-Covalent Interaction Analyses: Employing methods like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) to analyze chemical bonding and electron pair localization.

While extensive research exists on the synthesis and biological evaluation of a wide array of pyrazole-4-sulfonamide derivatives, the specific computational data required to populate a detailed theoretical analysis of this compound is not present in the accessible scientific domain. Consequently, the creation of an in-depth article focusing solely on the computational and theoretical investigations of this compound, complete with data tables and detailed research findings, is not feasible at this time. Further research and publication in this specific area would be necessary to provide such an analysis.

Computational and Theoretical Investigations of N Ethyl 1,3 Dimethyl 1h Pyrazole 4 Sulfonamide

Topological and Non-Covalent Interaction Analyses

Reduced Density Gradient (RDG) for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. This technique is based on the electron density (ρ) and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, different types of interactions can be distinguished and visualized in real space.

The resulting 3D plots use a color scale to characterize the nature and strength of the interactions:

Blue regions indicate strong, attractive interactions, such as hydrogen bonds.

Green regions signify weaker van der Waals interactions.

Red regions denote strong, repulsive interactions, typically found in sterically hindered areas or within rings.

In the context of N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide and related pyrazole (B372694) sulfonamides, RDG analysis can elucidate the intricate network of weak interactions that govern their molecular conformation and crystal packing. mdpi.com This includes identifying intramolecular hydrogen bonds, which influence the orientation of the sulfonamide group relative to the pyrazole ring, and intermolecular forces like C-H···O or C-H···π interactions that dictate how molecules arrange themselves in a solid state. mdpi.com The analysis provides a qualitative and quantitative understanding of these forces, which are crucial for predicting the compound's physical properties and its interactions with biological targets. mdpi.comresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution of a given molecule to the total electron density is dominant. By mapping properties like normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified as colored regions.

Studies on structurally related heterocyclic sulfonamides reveal the prevalence of specific interactions. The most significant contacts are typically H···H, O···H/H···O, and C···H/H···C, which collectively account for a major portion of the crystal packing.

Table 1: Representative Intermolecular Contact Contributions for Heterocyclic Sulfonamides from Hirshfeld Surface Analysis

| Intermolecular Contact | Percentage Contribution (%) | Description of Interaction |

| H···H | ~35 - 45% | Represents van der Waals forces and is often the largest contributor to the surface area. |

| O···H / H···O | ~15 - 25% | Corresponds to hydrogen bonds (e.g., N-H···O, C-H···O), indicated by sharp spikes on the fingerprint plot. |

| C···H / H···C | ~10 - 30% | Relates to weaker C-H···π interactions or other van der Waals contacts. |

| N···H / H···N | ~5 - 15% | Indicates the presence of N-H···N or C-H···N hydrogen bonds. |

Note: The data in this table is representative of findings for various pyrazole and sulfonamide derivatives and serves as an illustrative example.

Molecular Modeling and Dynamics

Molecular Docking Simulations with Defined Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it forms a complex with another, typically a larger molecule like a protein (the receptor). For this compound and its analogs, docking simulations are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

The pyrazole-4-sulfonamide scaffold is a known pharmacophore present in inhibitors of various enzymes, including carbonic anhydrases (CAs) and certain kinases. nih.gov Docking studies on this class of compounds typically show that the sulfonamide group is crucial for binding. It often coordinates with a key metal ion (like Zn²⁺ in the active site of carbonic anhydrases) and forms hydrogen bonds with surrounding amino acid residues.

Key interactions observed in docking studies of pyrazole sulfonamides with enzymes like carbonic anhydrase include:

Coordination: The nitrogen atom of the sulfonamide group directly interacts with the zinc ion in the enzyme's active site.

Hydrogen Bonding: The oxygen atoms of the sulfonamide group act as hydrogen bond acceptors, interacting with the backbone or side chains of amino acid residues such as Thr199 and Thr200 in human carbonic anhydrase II (hCA II).

Hydrophobic Interactions: The pyrazole ring and its substituents (ethyl and methyl groups) can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket, contributing to binding affinity and selectivity.

Table 2: Summary of Key Interactions for Pyrazole Sulfonamide Analogs with Biological Targets

| Biological Target | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase I/II | Zn²⁺, His94, His96, His119, Thr199, Thr200 | Metal Coordination, Hydrogen Bonding |

| Carbonic Anhydrase IX | Gln92, His64, Val121, Leu198 | Hydrogen Bonding, Hydrophobic Interactions |

| Aurora A Kinase | Ala213, Leu139, Tyr212 | Hydrogen Bonding, Hydrophobic Interactions |

Note: This table summarizes findings from docking studies on various pyrazole sulfonamide derivatives against different biological targets.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability and dynamic behavior of the predicted ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by treating atoms and bonds as a dynamic system, allowing for conformational changes in both the ligand and the protein.

For a complex between a pyrazole sulfonamide and its target enzyme, an MD simulation can confirm the stability of the binding mode predicted by docking. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. Regions that interact with the ligand are expected to show reduced fluctuations, indicating stabilization upon binding.

These simulations can validate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, revealing their persistence and strength throughout the simulation, thereby confirming the stability of the ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Derivation of QSAR Models for Pyrazole-4-sulfonamide Series

Quantitative Structure-Activity Relationship (QSAR) studies are performed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the pyrazole-4-sulfonamide series, QSAR models are developed to predict the inhibitory potency against specific targets and to guide the design of new, more active derivatives.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be categorized as:

Quantum-Mechanical Descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges, which relate to the electronic properties of the molecule.

Physicochemical Descriptors: Including LogP (lipophilicity), molecular weight, and molar refractivity.

Topological and Steric Descriptors: Which describe the size, shape, and connectivity of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a model is generated that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ or Kᵢ values). The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques.

Studies on various sulfonamide series have shown that quantum descriptors are often critical for describing the compounds' activities, highlighting the importance of electronic effects in ligand-receptor interactions.

Table 3: Example of a Generic QSAR Model for a Series of Enzyme Inhibitors

| Statistical Parameter | Value | Interpretation |

| Equation | pIC₅₀ = β₀ + β₁(Descriptor A) - β₂(Descriptor B) + ... | Mathematical model relating descriptors to activity. |

| r² (Correlation Coefficient) | > 0.7 | Indicates a good fit of the model to the training data. |

| q² (Cross-validated r²) | > 0.5 | Measures the internal predictive ability of the model. |

| pred_r² (External validation r²) | > 0.6 | Measures the predictive ability of the model for an external test set. |

| F-test value | High | Indicates the statistical significance of the model. |

Note: This table presents a generic structure and typical validation criteria for a QSAR model. The specific descriptors and coefficients would be determined by the specific compound series and biological target.

Development and Validation of Pharmacophore Models

Pharmacophore modeling is a crucial technique in drug discovery, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This process involves identifying common chemical features among a set of known active molecules and generating a model that can be used to screen large compound libraries for new potential drugs. The validation of these models is a critical step to ensure their predictive power and ability to distinguish between active and inactive compounds.

For the general class of pyrazole sulfonamides, pharmacophore models have been developed and validated in various therapeutic areas. For instance, studies on diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase inhibitors have utilized 3D-QSAR (Quantitative Structure-Activity Relationship) modeling to generate pharmacophore hypotheses. nih.gov These models are then typically validated using statistical methods to confirm their robustness and predictive capacity. nih.gov Similarly, pharmacophore-based virtual screening has been employed to identify pyrazolone-derived inhibitors for Janus kinases (JAKs), demonstrating the utility of this approach in identifying novel bioactive compounds. acs.orgnih.govelsevierpure.com

However, specific research detailing the development and validation of pharmacophore models exclusively for this compound is not currently available. Such a study would involve synthesizing a series of analogues of this compound, evaluating their biological activity, and then using this data to construct and validate a predictive pharmacophore model.

Virtual Screening and Ligand Design through Computational Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand design, often guided by the results of virtual screening and pharmacophore modeling, involves the rational modification of a molecule to improve its binding affinity and selectivity for a target.

The pyrazole sulfonamide scaffold has been recognized as a significant pharmacophore in numerous pharmaceutically active compounds, making it an attractive starting point for virtual screening and ligand design campaigns. nih.govacs.org Computational approaches, including molecular docking and molecular dynamics simulations, are frequently used to predict the binding modes and affinities of pyrazole derivatives to their targets. mdpi.com For example, virtual screening of pyrazole derivatives has been conducted to identify potential anti-hyperglycemic agents. nih.gov

While these studies highlight the successful application of computational methods to the broader class of pyrazole-containing compounds, there is no specific mention in the reviewed literature of virtual screening campaigns or ligand design efforts centered on this compound. The application of these computational approaches to this specific molecule would require a defined biological target and would likely involve screening large chemical databases for compounds with similar pharmacophoric features or docking the compound into the active site of a target protein to predict its binding orientation and affinity.

Structure Activity Relationship Sar Studies of N Ethyl 1,3 Dimethyl 1h Pyrazole 4 Sulfonamide and Analogues

Impact of N-Substitution on Sulfonamide Activity

The substituent attached to the nitrogen atom of the sulfonamide group plays a pivotal role in modulating the biological activity of this class of compounds. Both the nature and size of this substituent can significantly influence the compound's interaction with its biological target.

The length and branching of the alkyl chain on the sulfonamide nitrogen can have a pronounced effect on the biological activity. Theoretical studies on alkylimino-substituted sulfonamides have shown that the length of the alkyl chain, specifically the number of methylene (B1212753) groups, influences physicochemical properties such as acidity (pKa) and hydrophobicity (log P). acs.orgnih.gov

The steric bulk introduced by branched alkyl chains can also be a significant factor. Studies on related sulfonamide derivatives have indicated that steric effects of longer alkyl chains, such as n-propyl, n-butyl, or t-butyl groups, can be important for selective activity towards certain biological targets. nih.gov

Below is a table summarizing the general trends observed with varying alkyl chain length on the sulfonamide nitrogen:

| Alkyl Chain Modification | Effect on Physicochemical Properties | Impact on Biological Activity |

| Increased Chain Length | Increases hydrophobicity (log P) nih.gov | Can influence membrane permeability and target engagement. |

| Modulates acidity (pKa) of other functional groups acs.org | May alter ionization state at physiological pH, affecting binding. | |

| Optimal Chain Length | Maximizes intramolecular hydrogen bonding nih.gov | Potentially leads to a more favorable conformation for binding. |

| Increased Branching | Increases steric bulk nih.gov | Can enhance selectivity for specific biological targets. |

Replacing the N-alkyl group with an aromatic or heteroaromatic ring introduces significant changes to the electronic and steric properties of the sulfonamide, thereby altering its activity profile. Aromatic rings can engage in various non-covalent interactions, such as π-π stacking and polar-π interactions, with biological targets. researchgate.netnih.govvu.nl

The electronic nature of the substituents on these aromatic rings can fine-tune the acidity and proton affinity of the sulfonamide moiety. nih.gov Electron-donating groups on a flanking aromatic ring can lead to stronger polar-π interactions, stabilizing the protonated form of the sulfonamide and thus making it a weaker acid. vu.nl Conversely, electron-withdrawing groups result in weaker polar-π interactions and a stronger acid. vu.nl These interactions have implications for rational drug design, particularly when targeting electron-rich aromatic residues in proteins. researchgate.netnih.gov

In the context of pyrazole (B372694) sulfonamides, the introduction of various substituted aromatic and heteroaromatic moieties in place of an alkyl group has been a key strategy in SAR investigations. nih.gov For instance, in a series of pyrazole sulfonamide inhibitors, replacing an alkyl group with a phenyl ring significantly improved potency. researchgate.net

The following table outlines the influence of aromatic and heteroaromatic substituents:

| N-Substituent Type | Key Interactions | Effect on Physicochemical Properties | Impact on Biological Activity Profile |

| Aromatic Ring | π-π stacking, polar-π interactions researchgate.netnih.govvu.nl | Modulates acidity based on ring substituents nih.govvu.nl | Can enhance binding affinity through additional interactions with the target. |

| Heteroaromatic Ring | Potential for hydrogen bonding and dipole interactions | Can alter the overall polarity and solubility | May introduce specific interactions with the target, leading to improved potency or selectivity. |

Substitution Effects on the Pyrazole Ring System

The pyrazole ring is a core structural element, and modifications to its substitution pattern can profoundly affect the molecule's conformation and its interactions with biological targets.

The nature and position of substituents on the pyrazole ring, particularly at the C3 and C5 positions, are critical for biological activity. SAR studies on pyrazole-containing compounds have consistently shown that the substituents at these positions play a significant role. nih.gov

In one study, the presence of 3,5-dialkyl substitution on the pyrazole ring was found to be important for activity, as the corresponding mono-substituted or unsubstituted analogues were devoid of activity. nih.gov The electronic properties of these substituents also have a substantial impact. For example, introducing an electron-withdrawing group like trifluoromethyl at the C3 position resulted in a drop in efficacy, while an electron-donating methoxy (B1213986) group led to a complete loss of activity in that particular series. nih.gov This highlights the sensitivity of the biological target to the electronic environment of the pyrazole ring.

The steric bulk of the substituents at C3 and C5 can also be a determining factor. In some cases, bulkier groups at C3 are favored for higher stability. nih.gov The synthesis of pyrazoles with varied functionalized substituents at C3 and C5 is a common strategy to explore the SAR of this scaffold. nih.gov

The table below summarizes the effects of substitution at C3 and C5 of the pyrazole ring:

| Modification | Effect | Example from Research |

| Positional Isomerism | The specific placement of substituents at C3 vs. C5 can alter activity. | The relative position of functional groups dictates the interaction with the target. |

| Electronic Effects | Electron-withdrawing or electron-donating groups can modulate activity. | A trifluoromethyl group at C3 decreased activity, while a methoxy group abolished it in one study. nih.gov |

| Steric Bulk | The size of the substituents can influence binding and stability. | 3,5-dialkyl substitution was found to be crucial for activity in a series of pyrazole derivatives. nih.gov |

The methyl group at the N1 position of the pyrazole ring in N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is not merely a placeholder. This substituent prevents tautomerization and locks the substitution pattern of the pyrazole ring. nih.gov This rigidification can be crucial for maintaining an optimal conformation for binding to a biological target.

Stereoelectronic Properties and Conformational Flexibility in SAR

The interplay of stereoelectronic properties and conformational flexibility is a key determinant of the biological activity of this compound and its analogues. The spatial arrangement of atoms and the distribution of electron density are critical for molecular recognition by a biological target.

The sulfonamide group itself can act as both a hydrogen-bond donor and acceptor. vu.nl The ability of the molecule to adopt a low-energy conformation that complements the binding site of the target is crucial. Intramolecular hydrogen bonds can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. nih.gov

Modulation of Lipophilicity and its Correlation with Biological Research Outcomes

Research into various classes of pyrazole sulfonamide derivatives has demonstrated that subtle structural modifications can lead to significant changes in lipophilicity, which in turn correlate with altered biological outcomes. These modifications typically involve altering substituents on the pyrazole ring, the sulfonamide moiety, or other parts of the molecular scaffold.

One area of extensive research has been on pyrazole azabicyclo[3.2.1]octane sulfonamides as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. In these studies, researchers systematically modified the pyrazole core and its substituents to balance potency and physicochemical properties. An initial lead compound, while potent, required optimization of its drug-like properties. nih.gov This led to the synthesis of analogues where lipophilicity was carefully adjusted. For instance, investigations into substitutions at the 3- and 5-positions of the pyrazole ring indicated the presence of a lipophilic pocket within the enzyme's active site that accommodates an aliphatic side chain of a specific size. nih.gov However, simply increasing lipophilicity did not always lead to enhanced activity. The substitution of a 3-methyl-5-ethyl pyrazole with a 3,5-diethyl pyrazole resulted in a twofold decrease in inhibitory activity, highlighting the need for a finely-tuned lipophilic profile. nih.gov

The optimization process often involves finding a compromise between reducing lipophilicity to improve pharmacokinetic properties and maintaining high inhibitory activity. acs.org This balance is quantified using metrics like Lipophilic Efficiency (LipE), which relates potency to lipophilicity. The evolution of a lead compound in one study led to the identification of an analogue (Compound 50) with a superior pharmacological profile and a good LipE value of 6.83, representing an excellent balance between sustained activity and reduced lipophilicity. nih.gov

The following interactive table presents data from a study on NAAA inhibitors, illustrating the relationship between structural modifications, the calculated logarithm of the partition coefficient (ClogP) as a measure of lipophilicity, and the resulting inhibitory activity (IC₅₀).

| Compound ID | R¹ | R² | ClogP | h-NAAA IC₅₀ (µM) |

| 8 | CH₃ | C₂H₅ | 4.09 | 0.58 |

| 15 | C₂H₅ | C₂H₅ | 4.59 | 1.11 |

| 39 | CH₃ | CH₃ | 4.38 | 0.026 |

| 50 | CH₃ | CH₃ | 3.36 | 0.042 |

| (Data sourced from a study on pyrazole azabicyclo[3.2.1]octane sulfonamides. R¹ and R² represent substituents on the pyrazole ring. Compounds 39 and 50 contain a more complex azabicyclo[3.2.1]octane core not detailed here, but the principle of modulating lipophilicity through structural changes remains illustrative.) nih.gov |

| Compound ID | Sulfonamide Substituent (from amino acid) | ALogP | MLogP | xLogP3 |

| 8a | (S)-Alanine methyl ester | 0.81 | -0.18 | 1.13 |

| 8c | (S)-Valine methyl ester | 1.83 | 0.52 | 2.11 |

| 8d | (S)-Leucine methyl ester | 2.34 | 0.81 | 2.66 |

| 8f | (S)-Phenylalanine methyl ester | 2.59 | 0.77 | 2.55 |

| (Data derived from a study on chiral pyrazolo[4,3-e] nih.govacs.orgresearchgate.nettriazine sulfonamides. ALogP, MLogP, and xLogP3 are different computational methods for estimating the logarithm of the partition coefficient.) mdpi.com |

Molecular Mechanisms and Biological Interactions of Pyrazole 4 Sulfonamide Scaffolds

Enzyme Inhibition Studies and Mechanistic Insights

Compounds based on the pyrazole-4-sulfonamide scaffold have been extensively studied as inhibitors of several key enzyme classes. Their efficacy is often attributed to the sulfonamide moiety's ability to interact with metallic ions in enzyme active sites. nih.govresearchgate.net

Inhibition of Specific Enzyme Classes (e.g., N-Acylethanolamine-hydrolyzing acid amidase - NAAA)

Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a promising strategy for managing inflammation and pain. nih.govnih.gov NAAA is a cysteine hydrolase responsible for the degradation of N-acylethanolamines, such as the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). nih.govnih.govfrontiersin.org By inhibiting NAAA, the levels of endogenous PEA are preserved, prolonging its therapeutic effects. nih.gov

A novel class of non-covalent NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide core has been developed. nih.govacs.org Extensive structure-activity relationship (SAR) studies led to the discovery of potent inhibitors. For instance, compound 50 (ARN19689) , an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide, was found to inhibit human NAAA (h-NAAA) with a low nanomolar efficacy (IC₅₀ = 0.042 μM). nih.govacs.org Further optimization revealed that linear alkyl chains on the phenyl ring connected to the azabicyclic portion yielded more potent inhibitors compared to branched substituents. acs.org

Table 1: Inhibition of human NAAA by Pyrazole Azabicyclo[3.2.1]octane Sulfonamide Derivatives

| Compound | Substituent | h-NAAA IC₅₀ (μM) |

|---|---|---|

| 37 | Ethyl | 0.051 |

| 38 | iso-Propyl | 0.744 |

| 39 | n-Butyl | 0.023 |

| 41 | n-Hexyl | 0.019 |

| 42 | iso-Butyl | 0.114 |

| 50 (ARN19689) | endo-ethoxymethyl-pyrazinyloxy | 0.042 |

Carbonic Anhydrase Isoenzyme Inhibition and Selectivity Profiles

The sulfonamide group is a well-established zinc-binding group (ZBG), making sulfonamide-based compounds, including pyrazole-4-sulfonamides, potent inhibitors of zinc-containing metalloenzymes like carbonic anhydrases (CAs). nih.govresearchgate.netnih.gov These enzymes catalyze the reversible hydration of CO₂, playing crucial roles in various physiological processes. nih.gov

Studies on benzenesulfonamides incorporating pyrazole-carboxamides have demonstrated isoform-selective inhibition against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov For example, a series of pyrazolo[4,3-c]pyridine sulfonamides showed varied inhibition constants (Kᵢ) against these isoforms. Compound 1f was the most potent inhibitor against hCA I with a Kᵢ of 58.8 nM, which is more potent than the standard inhibitor Acetazolamide (Kᵢ = 250 nM). nih.gov Similarly, compound 1k was the most effective against hCA II (Kᵢ = 5.6 nM), and compound 1i showed strong inhibition of the tumor-associated isoform hCA IX (Kᵢ = 79.6 nM). nih.gov

Another study on sulfonamide-bearing pyrazolone derivatives reported Kᵢ values in the nanomolar range against hCA I (18.03–75.54 nM) and hCA II (24.84–85.42 nM). nih.govresearchgate.net

Table 2: Inhibition Constants (Kᵢ) of Pyrazolo[4,3-c]pyridine Sulfonamides Against hCA Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 1f | 58.8 | 6.6 | 907.5 | 474.8 |

| 1g | 66.8 | 41.7 | 294.2 | 508.5 |

| 1i | 5439 | 6791 | 79.6 | 104.8 |

| 1k | 88.3 | 5.6 | 421.4 | 34.5 |

| AAZ (Acetazolamide) | 250.0 | 12.1 | 25.8 | 5.7 |

Data sourced from a study on Pyrazolo[4,3-c]pyridine Sulfonamides. nih.gov

Competitive Inhibition Mechanisms

The mechanism of enzyme inhibition by pyrazole-4-sulfonamide scaffolds can vary. Studies on sulfonamide-bearing pyrazolone derivatives have shown that these compounds can engage in both competitive and non-competitive inhibition. nih.govresearchgate.net For instance, compound 2d from one study was identified as a potent competitive inhibitor of hCA I, with a Kᵢ value of 18.03 ± 2.86 nM. nih.gov In contrast, some NAAA inhibitors with a pyrazole core have been shown to display noncompetitive Michaelis-Menten kinetics. researchgate.net This indicates that the specific substitutions on the pyrazole-4-sulfonamide scaffold and the target enzyme itself dictate the precise mechanism of inhibition.

Interaction with Molecular Receptors and Signaling Pathways

Beyond direct enzyme inhibition, pyrazole sulfonamide derivatives can modulate cellular behavior by interacting with key signaling pathways. For example, a class of novel pyrazole N-aryl sulfonate derivatives, which act as selective COX-2 inhibitors, has been shown to suppress the proliferation and migration of oral squamous carcinoma cells. mdpi.com Their mechanism of action is believed to involve the inhibition of the JAK/STAT3 signaling axis, a critical pathway involved in cell growth and survival. mdpi.com

In the context of antifungal activity, derivatives of a novel N'-phenyl-1H-pyrazole-4-sulfonohydrazide scaffold have been designed as potential succinate dehydrogenase (SDH) inhibitors. researchgate.net Molecular docking simulations suggest that these compounds can interact strongly with amino acid residues within the active pocket of the SDH enzyme, similar to established SDH inhibitors. researchgate.net

Studies on Antiproliferative Mechanisms in Cell Lines

The antiproliferative properties of pyrazole-4-sulfonamide derivatives have been evaluated in various cancer cell lines, demonstrating their potential as anticancer agents. nih.govresearchgate.net

Modulation of Cell Proliferation in in vitro Models

A variety of pyrazole-4-sulfonamide derivatives have shown significant in vitro antiproliferative activity against a range of human cancer cell lines. nih.govresearchgate.net Two series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were tested for their activity against U937 cells (a human leukemia cell line). nih.govacs.orgresearchgate.netnih.gov

In another study, a series of pyrazole-sulfonamide derivatives were evaluated for their cytotoxic effects against HeLa (uterus cancer) and C6 (rat brain tumor) cell lines, with some compounds showing selective activity against the C6 cells. researchgate.net Furthermore, a pyridine sulfonamide-pyrazole hybrid scaffold was designed to target carbonic anhydrase IX (CA IX), a protein associated with cancer. bue.edu.eg Compounds from this series, such as 3 and 11 , demonstrated potent cytotoxic effects against colorectal cancer cell lines HCT-116, HT-29, and SW-620, inducing apoptosis and cell cycle arrest. bue.edu.eg

Table 3: Antiproliferative Activity (IC₅₀) of Pyridine Sulfonamide-Pyrazole Hybrids in Colorectal Cancer Cell Lines

| Compound | HCT-116 (IC₅₀, µM) | HT-29 (IC₅₀, µM) | SW-620 (IC₅₀, µM) |

|---|---|---|---|

| 3 | 45.88 | 28.27 | 16.57 |

| 11 | 25.01 | 8.99 | 3.27 |

Data sourced from a study on pyrazole-sulfonamide scaffolds as apoptosis inducers. bue.edu.eg

Following a thorough review of scientific literature and chemical databases, there is currently no available research specifically detailing the molecular mechanisms and biological interactions of the chemical compound N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide .

Consequently, it is not possible to provide an article that adheres to the requested outline focusing on the induction of apoptosis, modulation of autophagy, or its antimicrobial mechanisms, as there are no published studies, research findings, or data tables available for this specific compound.

Advanced Research Applications of N Ethyl 1,3 Dimethyl 1h Pyrazole 4 Sulfonamide and Analogues

Utility as Synthetic Building Blocks in Organic Synthesis

The pyrazole-4-sulfonamide core is a prominent structural motif that serves as a valuable starting point for the synthesis of more elaborate molecules. nih.gov Its inherent chemical functionalities and stable aromatic nature make it an ideal building block for constructing diverse and complex chemical architectures.

The N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide framework is a key intermediate for the generation of more complex heterocyclic systems. The synthesis typically begins with the creation of the substituted pyrazole (B372694) ring, which is then subjected to sulfonylation to install the sulfonamide group. nih.gov This sulfonamide moiety, along with the pyrazole ring itself, provides reactive sites for further chemical transformations.

For instance, pyrazole-4-sulfonyl chloride, a direct precursor, can be reacted with a variety of amines to create a diverse array of sulfonamide derivatives. nih.gov Furthermore, the pyrazole scaffold can be built upon through reactions such as condensation with α,β-unsaturated ketones to form fused or linked heterocyclic systems like pyrazolines. mdpi.com The reaction of heterocyclic thioamides with sulfonyl azides represents another advanced method for creating complex N-sulfonyl amidines, demonstrating the versatility of the sulfonyl group in constructing novel molecular frameworks. beilstein-journals.org These synthetic strategies allow chemists to systematically build intricate molecules, leveraging the pyrazole-sulfonamide core as a reliable anchor point.

The pyrazole-sulfonamide structure is an exemplary scaffold for the generation of chemical libraries used in high-throughput screening and drug discovery. bue.edu.egnih.gov A scaffold is a core molecular structure to which various functional groups can be attached, leading to a large collection of related compounds, or a library. The diversification of the this compound scaffold can be achieved at several positions:

The Sulfonamide Group: The hydrogen atom on the sulfonamide nitrogen can be substituted with a wide range of alkyl, aryl, or heterocyclic groups, significantly altering the steric and electronic properties of the molecule.

The Pyrazole Ring: The substituents on the pyrazole ring (the N-ethyl and C-methyl groups) can be modified. Synthesizing analogues with different alkyl groups at the N1 position or varied substituents at the C3 and C5 positions allows for a systematic exploration of the chemical space. nih.gov

The Pyrazole Core itself: The core can be used as a platform to attach other pharmacophores, creating hybrid molecules with potential for novel biological activities. acs.org

This strategic approach, often referred to as molecular hybridization or a dual-tail strategy, enables the creation of large libraries of compounds from a single, reliable scaffold. bue.edu.egnih.govacs.org These libraries are crucial for screening against biological targets to identify new lead compounds in medicinal chemistry. researchgate.net

Role as Ligands in Coordination Chemistry

Pyrazole derivatives are well-established ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms in the five-membered ring. researchgate.netnih.gov These nitrogen atoms possess lone pairs of electrons that can readily coordinate with metal ions, forming stable metal complexes. The this compound structure and its analogues can act as N,N-donor ligands, creating coordination compounds with diverse topologies and potentially useful properties. researchgate.net

The sulfonamide group can also participate in coordination, acting as an additional binding site, which can influence the geometry and stability of the resulting metal complex. The ability of pyrazole-based ligands to form everything from simple mononuclear complexes to more complex polynuclear structures makes them highly valuable in the design of new materials and catalysts. researchgate.netnih.gov The electronic interactions between the π electrons of the pyrazole ring and the metal ions are often key to the properties of these complexes. researchgate.net

Research Tools for Target Validation and Mechanistic Elucidation

Beyond their synthetic utility, pyrazole sulfonamides serve as critical research tools for investigating complex biological systems. Their tunable nature allows for the design of specific molecules to probe biological functions and interactions.

A molecular probe is a small molecule designed to selectively bind to a specific biological target, such as a protein, to study its function. Pyrazole sulfonamide analogues have been successfully developed as probes for various enzymes and receptors. nih.govnih.gov By systematically modifying the scaffold, researchers can optimize the potency and selectivity of a compound for a particular target.

For example, different pyrazole derivatives have been investigated as inhibitors of specific enzymes like carbonic anhydrases, cholinesterases, and various protein kinases. nih.govnih.gov Once a potent and selective inhibitor is developed, it can be used as a chemical tool to probe the physiological or pathological role of that enzyme in cells or organisms, helping to validate it as a potential therapeutic target.

| Pyrazole Scaffold Type | Biological Target Class | Research Application | Reference |

|---|---|---|---|

| Pyridine sulfonamide-pyrazole hybrid | Carbonic Anhydrase IX (CA IX) | Probing role in cancer cell apoptosis | bue.edu.egnih.gov |

| Sulfonamide-bearing pyrazolone | Cholinesterases (ChEs) | Investigating enzyme inhibition mechanisms | nih.gov |

| Trisubstituted pyrazole | Protein Kinases (e.g., JAK, ALK, CDKs) | Elucidating signaling pathways in cancer | nih.gov |

| 1,3-diphenyl pyrazole | Tubulin | Studying mechanisms of microtubule disruption | mdpi.com |

Understanding how a molecule binds to its protein target is fundamental in chemistry and biology. Pyrazole sulfonamides are frequently used as model compounds to investigate these protein-ligand interactions. Researchers employ a combination of computational and experimental techniques to elucidate the precise binding mode.

Computational Methods: Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to its target protein. nih.govresearchgate.net Studies on pyrazole derivatives have used docking to identify key amino acid residues in the protein's active site that form hydrogen bonds or hydrophobic interactions with the ligand. mdpi.comnih.goveurjchem.com This information provides critical insights into the structural basis of molecular recognition and can guide the design of more potent analogues.

Experimental Methods: Various experimental techniques are used to study and confirm these interactions. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-resolution information on the binding interface, while techniques such as Differential Scanning Fluorimetry (DSF) can be used to screen for binding and determine dissociation constants. nih.govnih.gov Mass spectrometry is another powerful tool for analyzing the structure and stability of non-covalent protein-ligand complexes. rsc.org These methods, applied to pyrazole sulfonamide analogues, allow for a detailed characterization of the molecular forces driving the interaction between the small molecule and its biological target.

Intermediates in the Synthesis of Agrochemical Research Compounds

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercialized products containing this heterocyclic core. researchgate.net this compound and its related structures serve as valuable intermediates in the synthesis of novel agrochemical candidates, particularly fungicides and herbicides. The versatility of the pyrazole-sulfonamide structure allows for the creation of diverse libraries of compounds for biological screening.

The synthesis of these intermediates typically involves the sulfonylation of a corresponding pyrazole, followed by amination. For instance, 1,3-dimethylpyrazole (B29720) can be sulfonylated using chlorosulfonic acid to yield 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. This reactive intermediate can then be treated with ethylamine (B1201723) to produce this compound.

The resulting N-substituted pyrazole sulfonamides can be further modified to generate a range of agrochemical candidates. The sulfonamide moiety is a key functional group that can interact with biological targets, and the N-ethyl group can influence the compound's solubility, lipophilicity, and metabolic stability. Research has shown that analogues, such as pyrazole-4-carboxamides, exhibit significant herbicidal and fungicidal activities. researchgate.netgoogleapis.com For example, various N-substituted pyrazole-4-carboxamide derivatives have been synthesized and tested for their herbicidal properties. researchgate.net

Below is a table of representative pyrazole-based agrochemical research compounds and the intermediates used in their synthesis:

| Agrochemical Research Compound Class | Key Intermediate | Potential Application |

| Pyrazole Fungicides | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid google.comgoogle.com | Control of fungal pathogens in crops |

| Pyrazole Herbicides | 1,3-dimethyl-1H-pyrazole-4-sulfonamide | Weed management in agriculture |

| Pyrazole Insecticides | N-bicycloalkyl pyrazole-4-carboxamides | Control of insect pests |

Contributions to Materials Science Research (e.g., Dye Synthesis)

In addition to their role in agrochemicals, pyrazole derivatives are significant in the field of materials science, particularly in the development of synthetic dyes. The pyrazole ring can act as a versatile component of a chromophore, the part of a molecule responsible for its color. Azo dyes, which contain the functional group R-N=N-R', are a prominent class of synthetic colorants, and pyrazole-containing azo dyes are known for their vibrant colors and good lightfastness properties.

The synthesis of pyrazole-based dyes often involves the diazotization of an amino-substituted pyrazole, followed by coupling with a suitable coupling component. While direct examples of this compound being used in dye synthesis are not prevalent in the literature, its structural motifs are relevant. The sulfonamide group can influence the solubility and dyeing properties of the final dye molecule. Analogous pyrazole derivatives are readily used in the synthesis of a variety of dyes.

For example, 5-amino-3-methyl-1H-pyrazole derivatives can be diazotized and coupled with various aromatic compounds to produce a range of yellow, orange, and red dyes. The specific substituents on the pyrazole ring and the coupling partner determine the final color and properties of the dye.

The following table lists examples of pyrazole-based dye classes and their potential applications:

| Dye Class | Key Pyrazole Intermediate | Color Range |

| Pyrazole Azo Dyes | 5-amino-3-methyl-1H-pyrazole | Yellow to Red |

| Pyrazolone Dyes | 1-phenyl-3-methyl-5-pyrazolone | Yellow, Orange |

Future Perspectives and Emerging Directions in Pyrazole 4 Sulfonamide Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of pyrazole-4-sulfonamide derivatives is a cornerstone of research in this field. acs.orgnih.gov Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future efforts are increasingly focused on developing more efficient and sustainable synthetic routes.

Recent research has highlighted facile methods for synthesizing new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, paving the way for the development of new compounds with potential biological activities. acs.orgnih.gov These synthetic advancements are critical for building diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Structure-Based Design and Optimization

The integration of advanced computational approaches is revolutionizing the design and optimization of pyrazole-4-sulfonamide derivatives. mdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations provide valuable insights into the binding interactions between these compounds and their biological targets. mdpi.comnih.gov

Molecular docking studies, for instance, have been instrumental in understanding how pyrazole (B372694) sulfonamide derivatives interact with the active sites of enzymes like acetohydroxyacid synthase (AHAS) and carbonic anhydrases. nih.govrsc.org These computational models help in predicting the binding affinity and orientation of novel compounds, thereby guiding the rational design of more potent and selective inhibitors. nih.gov

3D-QSAR studies can establish a correlation between the structural features of pyrazole-4-sulfonamide derivatives and their biological activity, which is crucial for optimizing lead compounds. mdpi.com Furthermore, MD simulations can provide a dynamic view of the ligand-receptor interactions, offering a deeper understanding of the stability and conformational changes of the complex over time. mdpi.com The application of these in-silico methods can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with the highest predicted activity and most favorable pharmacokinetic properties. mdpi.com

Exploration of Undiscovered Molecular Targets and Biological Mechanisms

While pyrazole-4-sulfonamides have been extensively studied for their activity against known targets such as carbonic anhydrases and various kinases, there is a vast and largely unexplored landscape of potential new molecular targets and biological mechanisms. rsc.orgnih.gov The structural versatility of the pyrazole-4-sulfonamide scaffold suggests that it could interact with a wide range of biological macromolecules. acs.orgnih.gov

Future research will likely focus on screening pyrazole-4-sulfonamide libraries against a broader panel of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. This could lead to the discovery of novel therapeutic applications for this class of compounds in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.govscielo.org.mx For example, recent studies have explored their potential as antitubercular and antimicrobial agents. scielo.org.mxacs.org

Moreover, a deeper investigation into the mechanism of action of existing pyrazole-4-sulfonamide-based drugs and clinical candidates can reveal new biological pathways and targets. Understanding the downstream effects of modulating their primary targets can uncover polypharmacological effects that may contribute to their therapeutic efficacy or potential side effects.

Integration of Pyrazole-4-sulfonamide Moieties into Multifunctional Chemical Entities

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a rapidly growing area in drug design. acs.org The pyrazole-4-sulfonamide moiety is an excellent candidate for incorporation into such multifunctional chemical entities due to its favorable physicochemical properties and proven biological activity. acs.orgacs.org

By linking a pyrazole-4-sulfonamide scaffold to another bioactive molecule, it is possible to create hybrid compounds with dual or multiple modes of action. acs.org This approach can lead to enhanced therapeutic efficacy, reduced potential for drug resistance, and improved pharmacokinetic profiles. acs.org For example, the integration of pyrazole-4-sulfonamide moieties with other heterocyclic systems known for their biological activities is an active area of research. acs.org

The development of pyrazole-sulfonamide-based proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) represents another exciting frontier. In these applications, the pyrazole-4-sulfonamide moiety could serve as a warhead that is selectively delivered to target cells or tissues, thereby minimizing off-target effects and enhancing the therapeutic window.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, and what analytical methods validate its purity?

- Methodology : A common approach involves alkylation of the pyrazole sulfonamide core. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) in anhydrous DMF. Post-synthesis, purity is validated via:

- Elemental analysis (C, H, N, S content).

- ¹H-NMR to confirm substituent integration (e.g., ethyl group signals at δ = 1.17 ppm (triplet) and 4.09 ppm (quartet)).

- IR spectroscopy to identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for resolving structural ambiguities. For pyrazole sulfonamides, this technique distinguishes N-alkylation from O-alkylation by analyzing bond lengths and angles. For instance, a study on a related compound used SHELXL for refinement, confirming N-alkylation via C–N bond distances (~1.45 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

- Methodology :

- ¹H-NMR : Identifies substituents (e.g., methyl groups at δ = 2.41 ppm, NH₂ protons at δ = 7.15 ppm).

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 232 for C₇H₁₃N₃O₂S).

- HPLC : Assesses purity (>98% for research-grade samples) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The sulfonamide group’s electrophilic sulfur atom (partial charge ~+1.2) is prone to nucleophilic attack, while the pyrazole ring’s electron-withdrawing nature directs reactivity to the 4-position. Solvent effects (e.g., DMSO) are modeled using the PCM approach .

Q. What strategies resolve contradictions in biological activity data for pyrazole sulfonamides?

- Methodology :

- Dose-response studies : Test compound efficacy across concentrations (e.g., 0.1–100 µM) to rule out non-specific effects.

- Selectivity profiling : Use kinase/GPCR panels to identify off-target interactions.

- Metabolite analysis : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Q. How does substituent variation at the pyrazole 4-position influence physicochemical properties?

- Methodology :

- LogP measurements : Shake-flask method or HPLC-derived values correlate ethyl/methyl groups with hydrophobicity (LogP ~1.5).

- Solubility assays : Thermodynamic solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) identifies formulation challenges.

- pKa determination : Potentiometric titration reveals sulfonamide acidity (pKa ~9–10) .

Q. What experimental and computational approaches elucidate structure-activity relationships (SAR) for this compound?

- Methodology :

- Analog synthesis : Replace ethyl with cyclopropyl or trifluoromethyl groups to test steric/electronic effects.

- Molecular docking : AutoDock Vina screens binding to targets (e.g., carbonic anhydrase IX) using PDB structures (e.g., 3CAI).

- Free-energy perturbation (FEP) : Quantifies substituent contributions to binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.